Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea . This compound belongs to a class of molecules with diverse pharmacological and material science applications, including anticancer, antimicrobial, and optoelectronic properties. Its 3-chlorophenyl substituent confers distinct electronic and steric characteristics, influencing reactivity, solubility, and biological activity. Below, we compare this compound with structurally similar analogs to highlight substituent-driven variations.
Properties
IUPAC Name |
ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXIEEMJSQRUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 5948-71-0) is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The complex structure of this compound features a chlorophenyl group and an ethyl ester functional group, which may influence its biological interactions.
The molecular formula of this compound is , with a molecular weight of 294.73 g/mol. The compound's structure includes multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₂O₃ |
| Molecular Weight | 294.73 g/mol |
| CAS Number | 5948-71-0 |
| Purity | Varies (typically >95%) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound can modulate the activity of specific enzymes or receptors involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. One study reported the minimum inhibitory concentration (MIC) values demonstrating its potency against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In a study assessing its impact on human breast cancer cells (MCF-7), the compound exhibited an IC50 value indicating significant cytotoxicity. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. It was found to lower levels of inflammatory cytokines such as TNF-alpha and IL-6 in a carrageenan-induced paw edema model.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
The results suggest that the compound possesses considerable antimicrobial potential.
Case Study: Anticancer Activity
In another investigation focusing on its anticancer effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
These findings indicate that this compound could be a candidate for further development as an anticancer agent.
Scientific Research Applications
Synthesis and Structural Characteristics
Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized through various methods, including ionic liquid-promoted reactions and traditional organic synthesis techniques. The compound exhibits a molecular formula of and a molecular weight of approximately 294.73 g/mol . Its structure features a tetrahydropyrimidine ring which is crucial for its biological activity.
Antimicrobial Properties
Research has demonstrated that derivatives of tetrahydropyrimidines exhibit promising antimicrobial properties. Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities. For instance, some synthesized derivatives have been evaluated for their efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism underlying this activity often involves the interaction with specific cellular pathways that regulate cell cycle and survival .
Material Science Applications
Beyond biological applications, this compound is being explored for its potential use in material science. Its unique structural properties allow for the development of novel materials with specific electronic and optical characteristics. Research into polymer composites incorporating this compound has shown enhanced mechanical properties and thermal stability .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, derivatives of this compound were synthesized and tested against fungal pathogens. The most potent compound exhibited an MIC value significantly lower than that of standard antifungal agents like miconazole .
Case Study 2: Anticancer Activity
A comprehensive evaluation of various tetrahydropyrimidine derivatives demonstrated their ability to inhibit the growth of breast cancer cells in vitro. The study highlighted the importance of substituent groups on the pyrimidine ring in enhancing anticancer activity .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Table 1: Substituent Comparison and Electronic Effects
Key Observations :
- Chlorine vs. Fluorine : The 3-chlorophenyl group in the target compound exhibits stronger inductive (-I) effects than fluorine, reducing electron density at the pyrimidine core compared to fluorophenyl analogs .
- Methoxy vs. Hydroxy Groups : Electron-donating methoxy groups (e.g., 3,4-dimethoxyphenyl) raise HOMO energy levels, enhancing UV-Vis absorption wavelengths (λmax = 320 nm vs. 290 nm for chloro derivatives) . Hydroxyphenyl derivatives form intramolecular hydrogen bonds, improving thermal stability .
Key Observations :
- Catalyst Impact: The DABCO-based molten salt catalyst achieved a 92% yield for 4-chlorophenyl derivatives under solvent-free conditions, outperforming traditional HCl/ethanol methods .
- Solvent-Free Advantages : Thiourea-containing derivatives (e.g., 2-thioxo analogs) are efficiently synthesized via solvent-free fusion, reducing environmental impact .
Key Observations :
- Heterocyclic Substituents : Furan- and imidazothiazole-containing derivatives show marked anticancer activity, likely due to enhanced DNA intercalation or enzyme inhibition .
Spectroscopic and Computational Data
- Ethyl 4-(3,4-dimethoxyphenyl)-... : DFT calculations reveal a HOMO-LUMO gap of 4.1 eV, correlating with experimental UV-Vis absorption at 320 nm .
Q & A
Q. What are the optimal synthetic methodologies for preparing Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via the Biginelli reaction, which involves a one-pot condensation of an aldehyde, β-ketoester, and urea/thiourea. Microwave-assisted synthesis (MW) significantly improves efficiency compared to conventional heating. For example, MW irradiation with potassium tert-butoxide in ethanol reduces reaction time from hours to minutes, achieving yields >85% with fewer side products. Conventional methods using glacial acetic acid as a catalyst require refluxing for 8–10 hours, yielding ~78% after recrystallization (e.g., ethyl acetate-ethanol mixtures) .
Q. How is the crystallographic characterization of this compound performed, and what structural insights are critical for its study?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The dihydropyrimidinone (DHPM) ring adopts a boat conformation, confirmed by Cremer-Pople puckering parameters (e.g., θ = 85.6°, φ = 248.2° for related derivatives). Key metrics include:
- R factor : <0.05 (high data quality)
- Hydrogen bonding : N–H⋯O interactions form R₂²(8) motifs, stabilizing zigzag chains along the [010] axis .
Software like SHELXS (for structure solution) and SHELXL (for refinement) are essential for data processing .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., 3-chloro vs. 3-bromo) affect intermolecular interactions and crystal packing?
Electron-withdrawing substituents (e.g., Cl, Br) enhance hydrogen-bonding strength due to increased polarization of the N–H group. For example:
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Disorder resolution : Use SQUEEZE (in PLATON) to model electron density for solvent molecules .
- Twinning : Apply the Hooft y parameter in SHELXL to refine twinned data. For example, a twin fraction of 0.25 was resolved in a 3,5-bis(trifluoromethyl)phenyl analog .
- Validation tools : Check Rint (<0.05) and CCDC validation reports to ensure data integrity .
Q. How is the compound evaluated for pharmacological activity, and what structural features correlate with efficacy?
- In vitro assays : Antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC ≤6.25 µg/mL) .
- Enzyme inhibition : Thymidine phosphorylase (TP) inhibition (IC₅₀ = 5.3 µM for 4-(4-chlorophenyl) analogs) via molecular docking (AutoDock Vina) shows hydrophobic interactions with Val218 and His116 residues .
- SAR : Electron-deficient aryl groups (e.g., 4-nitrophenyl) enhance TP inhibition by 3-fold compared to electron-rich groups .
Q. How do computational methods (e.g., DFT, molecular docking) complement experimental data in studying this compound?
- Conformational analysis : DFT calculations (B3LYP/6-31G*) confirm the boat conformation’s stability (ΔE = 2.1 kcal/mol lower than chair) .
- Docking studies : PyMOL visualizes hydrogen bonds between the DHPM carbonyl and enzyme active sites, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
